molecular formula C19H19N3O3 B2924961 3-methylbenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-46-6

3-methylbenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2924961
CAS RN: 946371-46-6
M. Wt: 337.379
InChI Key: WRYGTHKQZOFLHQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also appears to have a methoxyphenyl group and a methylbenzyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The methoxyphenyl and methylbenzyl groups would likely be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-Methylbenzyl 1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate is synthesized through a metal-free multi-component reaction involving primary amine, ketones, and 4-nitrophenyl azide. This process leads to the formation of the heterocyclic aromatic 1,2,3-triazole ring, confirmed by spectral analysis including infrared spectroscopy, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (Vo, 2020). The chemical structure and properties of similar triazole compounds have been extensively studied, providing insights into their electronic, nonlinear optical properties, and molecular dynamics through experimental and theoretical methods, including density functional theory (DFT) calculations (Beytur & Avinca, 2021).

Antimicrobial Activity

One significant application of this compound and its derivatives is in the antimicrobial domain. The antibacterial and antifungal activities of synthesized 1,2,3-triazole derivatives have been tested against a variety of pathogens, demonstrating potential as antimicrobial agents. Such compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as Candida albicans fungus (Vo, 2020).

Interaction Analysis and Molecular Docking

The structural analysis and interaction studies of triazole derivatives provide valuable information for drug design and development. For example, the molecular docking and DFT calculation techniques have been employed to study the tautomeric properties, conformations, and anti-cancer properties of triazole-based compounds. These studies help in understanding the binding affinities and interaction mechanisms of triazole compounds with biological targets, aiding in the development of potent inhibitors for various diseases (Karayel, 2021).

Enzyme Inhibition

Triazole derivatives have also been investigated for their enzyme inhibition capabilities, particularly targeting enzymes like cholinesterase. These compounds exhibit moderate to strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. Such activities suggest their potential application in treating diseases characterized by cholinesterase dysregulation, including Alzheimer's disease (Arfan et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on various biochemical pathways are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information about a compound’s toxicity, flammability, and environmental impact is typically included in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on a compound could include further studies of its synthesis, properties, and potential applications. For example, if the compound shows promising biological activity, it could be investigated as a potential drug .

properties

IUPAC Name

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-5-4-6-15(11-13)12-25-19(23)18-14(2)22(21-20-18)16-7-9-17(24-3)10-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYGTHKQZOFLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylbenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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